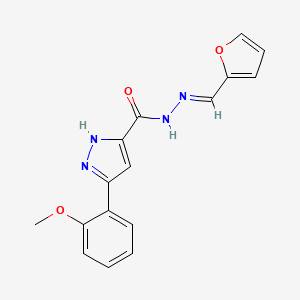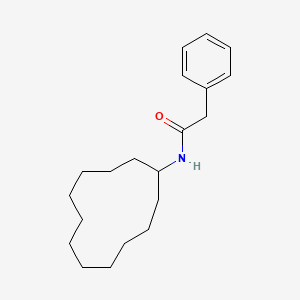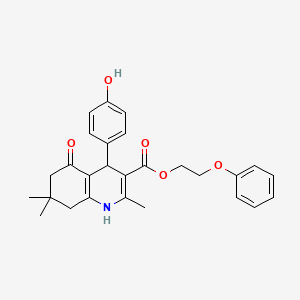
5-(2-Methoxy-phenyl)-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methoxy-phenyl)-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a methoxyphenyl group, and a furan-2-ylmethylene-hydrazide moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxy-phenyl)-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, where a methoxybenzene derivative reacts with an appropriate electrophile.
Formation of the Furan-2-ylmethylene-hydrazide Moiety: This step involves the condensation of furan-2-carbaldehyde with hydrazine to form the hydrazone, followed by further reactions to introduce the carboxylic acid functionality.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and pressure conditions are also optimized to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxy-phenyl)-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of hydrazines or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂), alkyl halides, and organometallic reagents (Grignard reagents) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydrazines or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(2-Methoxy-phenyl)-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound has shown potential as a bioactive molecule. Studies have indicated its ability to interact with specific enzymes and receptors, making it a candidate for drug development. Its antimicrobial and anti-inflammatory properties are of particular interest.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. It has shown promise in preclinical studies for the treatment of various diseases, including cancer, bacterial infections, and inflammatory disorders.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its ability to form stable complexes with metals makes it useful in catalysis and material science.
Mechanism of Action
The mechanism of action of 5-(2-Methoxy-phenyl)-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. In biological systems, it may modulate signaling pathways by interacting with specific receptors, thereby influencing cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
5-(2-Methoxy-phenyl)-2H-pyrazole-3-carboxylic acid: Lacks the furan-2-ylmethylene-hydrazide moiety.
2H-Pyrazole-3-carboxylic acid derivatives: Various derivatives with different substituents on the pyrazole ring.
Furan-2-ylmethylene-hydrazide derivatives: Compounds with different substituents on the furan ring.
Uniqueness
The uniqueness of 5-(2-Methoxy-phenyl)-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide lies in its combined structural features, which impart distinct chemical and biological properties. The presence of both the pyrazole and furan moieties allows for diverse reactivity and interaction with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H14N4O3 |
|---|---|
Molecular Weight |
310.31 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C16H14N4O3/c1-22-15-7-3-2-6-12(15)13-9-14(19-18-13)16(21)20-17-10-11-5-4-8-23-11/h2-10H,1H3,(H,18,19)(H,20,21)/b17-10+ |
InChI Key |
NHPAJGANJSHNEY-LICLKQGHSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC=CO3 |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[2-(biphenyl-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-4-chlorobenzoic acid](/img/structure/B11688835.png)
![6-methyl-N'-[(Z)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]pyridine-3-carbohydrazide](/img/structure/B11688844.png)
![3-methyl-N'-[(E)-(5-nitrofuran-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11688850.png)

![4-fluoro-N'-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11688872.png)
![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hexanehydrazide](/img/structure/B11688877.png)
![ethyl 4-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11688878.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B11688887.png)


![2-(3-acetylphenyl)-5-[(3-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11688901.png)
![N'-[1-(4-hydroxyphenyl)ethylidene]isonicotinohydrazide](/img/structure/B11688907.png)
![N'-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11688911.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11688919.png)
